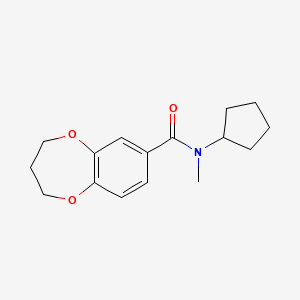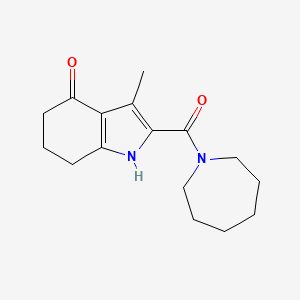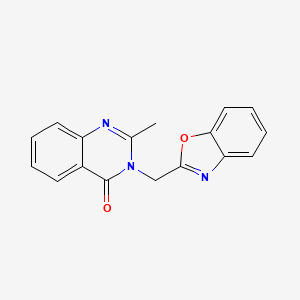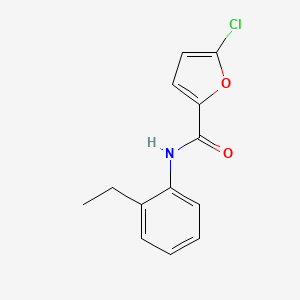
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as CPMD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMD is a benzodioxepine derivative that belongs to the family of designer drugs. It has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
作用機序
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates the dopamine D1 receptor in the brain. This activation leads to an increase in the release of dopamine, a neurotransmitter that is involved in various physiological processes, including reward, motivation, and motor control.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to exhibit several unique biochemical and physiological effects, including an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate. These effects are thought to be mediated by the activation of the dopamine D1 receptor in the brain.
実験室実験の利点と制限
One of the main advantages of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the investigation of the specific effects of dopamine on different physiological processes. However, one of the limitations of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its effects on different neurotransmitter systems, the development of new drugs based on its structure, and the assessment of its potential therapeutic applications in various diseases. Additionally, further research is needed to determine the long-term effects of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide on the brain and other physiological systems.
合成法
The synthesis of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with cyclopentylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 7-bromo-5-chloro-1,3-benzodioxole-2-carboxylic acid chloride. The resulting product is then purified using column chromatography.
科学的研究の応用
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of neurotransmitters in the brain and their effects on behavior. In pharmacology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to investigate the mechanism of action of various drugs and their interactions with different receptors. In toxicology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to assess the toxicity of various chemicals and their effects on different biological systems.
特性
IUPAC Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(13-5-2-3-6-13)16(18)12-7-8-14-15(11-12)20-10-4-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIRDAFGMGTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)



![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
